molecular formula C21H15NO4S B15011115 (2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B15011115
M. Wt: 377.4 g/mol
InChI Key: MADREDXVUDKFKI-JAIQZWGSSA-N
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Description

The compound “(2Z)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE” is a complex organic molecule that features a combination of furan, benzothiophene, and nitrophenyl groups. Such compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step might involve nitration reactions using reagents like nitric acid or nitrating mixtures.

    Formation of the benzothiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Final assembly: The different fragments are then combined through condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiophene rings.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug development: The unique structure of the compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: can be compared with other furan and benzothiophene derivatives.

    Unique Features: The presence of both furan and benzothiophene rings, along with the nitrophenyl group, makes this compound unique in terms of its chemical reactivity and potential biological activity.

List of Similar Compounds

    Furan derivatives: Compounds containing the furan ring with various substituents.

    Benzothiophene derivatives: Compounds containing the benzothiophene ring with different functional groups.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various aromatic or heterocyclic systems.

Properties

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

(2Z)-2-[[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C21H15NO4S/c1-12-13(2)17(22(24)25)9-8-15(12)18-10-7-14(26-18)11-20-21(23)16-5-3-4-6-19(16)27-20/h3-11H,1-2H3/b20-11-

InChI Key

MADREDXVUDKFKI-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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